Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate
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Overview
Description
Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate is a complex organic compound that features a cyclopropane ring substituted with cyano, thienylcarbonyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate typically involves multi-step organic reactions. One common approach might include the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the cyano and ester groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential therapeutic effects or as a probe in biochemical studies.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Its unique structural features might make it useful in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate include other cyclopropane derivatives with different substituents, such as:
- Dimethyl 1,2-dicyano-3-(phenylcarbonyl)-1,2-cyclopropanedicarboxylate
- Dimethyl 1,2-dicyano-3-(methylcarbonyl)-1,2-cyclopropanedicarboxylate
- Dimethyl 1,2-dicyano-3-(benzylcarbonyl)-1,2-cyclopropanedicarboxylate
Uniqueness
What sets this compound apart is the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H10N2O5S |
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Molecular Weight |
318.31 g/mol |
IUPAC Name |
dimethyl 1,2-dicyano-3-(thiophene-2-carbonyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10N2O5S/c1-20-11(18)13(6-15)10(9(17)8-4-3-5-22-8)14(13,7-16)12(19)21-2/h3-5,10H,1-2H3 |
InChI Key |
LCASRKXRSHUYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C1(C#N)C(=O)OC)C(=O)C2=CC=CS2)C#N |
Origin of Product |
United States |
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